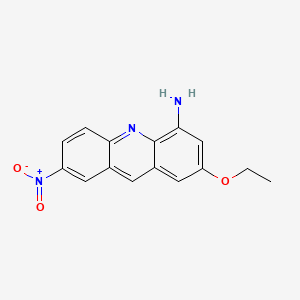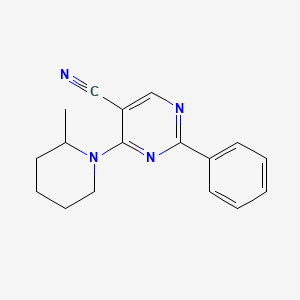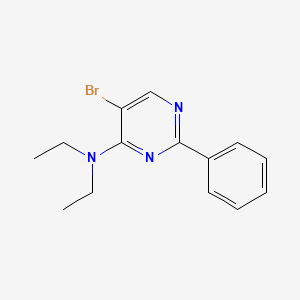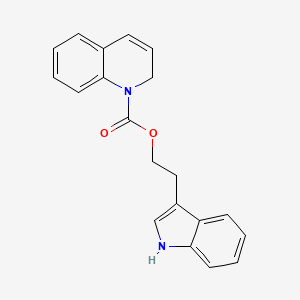![molecular formula C19H16N2O6 B15213386 Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- CAS No. 808118-62-9](/img/structure/B15213386.png)
Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid is an aromatic compound with the molecular formula C19H16N2O6 and a molecular weight of 368.34 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxyphenoxy group, and an isoquinoline carboxamido group. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The process may include several steps, such as:
Formation of the Isoquinoline Core: This step involves the cyclization of anthranilic acid derivatives to form the isoquinoline core.
Introduction of the Hydroxy and Methoxyphenoxy Groups: These groups are introduced through substitution reactions using suitable reagents.
Formation of the Carboxamido Group: The carboxamido group is formed by reacting the intermediate compound with acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the quality and purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxyphenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
類似化合物との比較
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid can be compared with other similar compounds, such as:
Flindersine: A naturally occurring compound with a similar isoquinoline structure.
N-methylflindersine: Another isoquinoline derivative with distinct biological activities.
Haplamine: A compound with a similar core structure but different functional groups.
N-methylhaplamine: A methylated derivative of haplamine with unique properties.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid.
特性
CAS番号 |
808118-62-9 |
|---|---|
分子式 |
C19H16N2O6 |
分子量 |
368.3 g/mol |
IUPAC名 |
2-[[4-hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H16N2O6/c1-26-12-2-4-13(5-3-12)27-14-6-7-15-11(8-14)9-20-17(18(15)24)19(25)21-10-16(22)23/h2-9,24H,10H2,1H3,(H,21,25)(H,22,23) |
InChIキー |
PIVSVWSBZQYGPI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


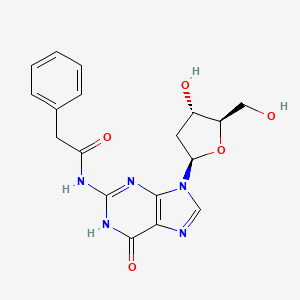
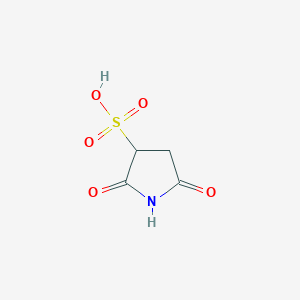
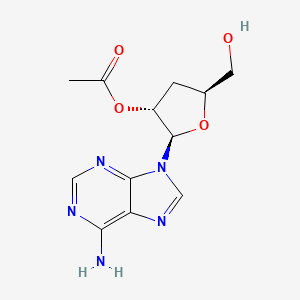
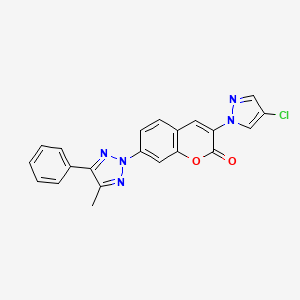
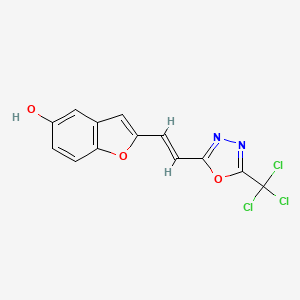
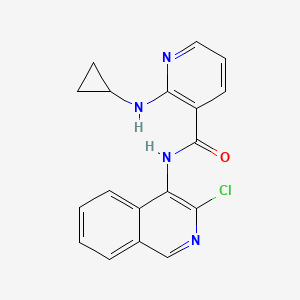
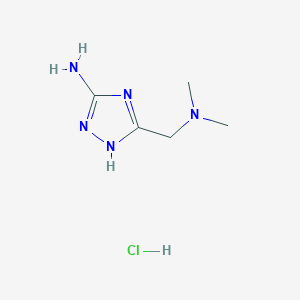
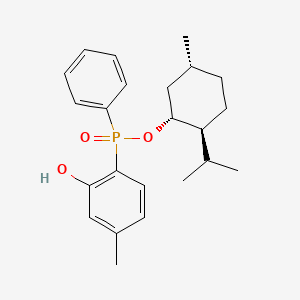
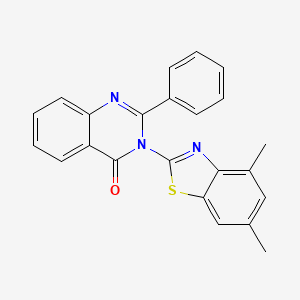
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
